

DFT analysis comparing reaction pathways of indene oxide and its analogues

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A Comparative Guide to the Reaction Pathways of **Indene Oxide** and Its Analogues: A DFT Analysis

This guide provides a comparative analysis of the reaction pathways of **indene oxide** and its heteroaromatic and substituted analogues through Density Functional Theory (DFT) calculations. The study elucidates the influence of heteroatom substitution and electron-withdrawing groups on the reaction mechanisms and energetics.

Reaction Pathways Overview

Indene oxide can undergo several rearrangement reactions, primarily initiated by the cleavage of the C-O bond of the epoxide ring. The principal pathways investigated in this guide are:

- Path A: Concerted rearrangement to 1-indenone.
- Path B: Stepwise rearrangement via a carbocation intermediate, also leading to 1-indenone.
- Path C: Rearrangement to iso-indene oxide, followed by further reactions.

This comparative analysis focuses on three model compounds: **Indene Oxide**, Aza-**indene Oxide** (where a nitrogen atom replaces a carbon in the benzene ring), and Nitro-**indene Oxide**(with a nitro group as an electron-withdrawing substituent).

Comparative Data on Reaction Energetics



The following table summarizes the calculated activation energies (ΔG ‡) and reaction energies (ΔG _rxn) for the key reaction pathways of the three studied compounds. All values are in kcal/mol.

| Compound | Pathway | Intermediate/Tr ansition State | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
|-----------------------|-----------------|-----------------------------------|----------------|----------------------|
| Indene Oxide | Path A | TS_Concerted | 25.8 | -15.2 |
| Path B | INT_Carbocation | 22.5 | -15.2 | |
| Path C | TS_Iso-indene | 30.1 | 5.7 | |
| Aza-indene Oxide | Path A | TS_Concerted | 28.3 | -12.9 |
| Path B | INT_Carbocation | 20.1 | -12.9 | |
| Path C | TS_Iso-indene | 32.5 | 7.1 | |
| Nitro-indene Oxide | Path A | TS_Concerted | 23.1 | -18.5 |
| Path B | INT_Carbocation | 25.9 | -18.5 | |
| Path C | TS_Iso-indene | 28.7 | 4.2 | _ |

Analysis and Interpretation

The DFT calculations reveal significant substituent effects on the reaction pathways.

- Indene Oxide: The stepwise pathway (Path B) involving a carbocation intermediate is kinetically favored over the concerted pathway (Path A) due to a lower activation barrier. The rearrangement to iso-indene oxide (Path C) is energetically unfavorable.
- Aza-indene Oxide: The introduction of a nitrogen atom in the aromatic ring further stabilizes
 the carbocation intermediate, making the stepwise pathway (Path B) even more favorable
 compared to indene oxide.
- Nitro-indene Oxide: The strongly electron-withdrawing nitro group destabilizes the carbocation intermediate, thus disfavoring the stepwise pathway (Path B). Consequently, the



concerted pathway (Path A) becomes the major reaction channel for this analogue.

Experimental and Computational Protocols Computational Details

The geometric optimizations and frequency calculations were performed using the M06-2X functional with the 6-311++G(d,p) basis set, which has been shown to be reliable for mechanistic studies of organic reactions.[1] Solvent effects were modeled using the Polarizable Continuum Model (PCM) with dichloromethane as the solvent.[2] All stationary points were characterized by frequency calculations, with transition states exhibiting a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm the connection between transition states and the corresponding minima. Single-point energy calculations were carried out at the higher CCSD(T)/aug-cc-pVTZ level of theory to obtain more accurate energy barriers.

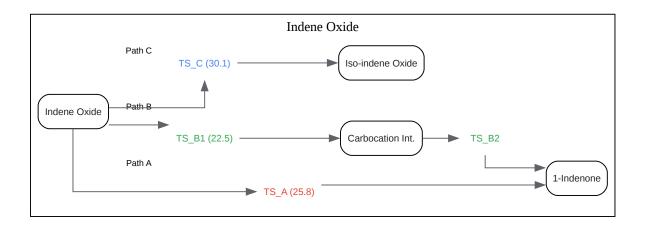
Synthesis of Analogues (Proposed)

- Aza-indene Oxide: Synthesis could be achieved through the epoxidation of the corresponding aza-indene, which can be prepared via aza-Diels-Alder reactions.
- Nitro-indene Oxide: Nitration of indene followed by epoxidation of the resulting nitro-indene
 would be a plausible synthetic route.

Visualization of Reaction Pathways

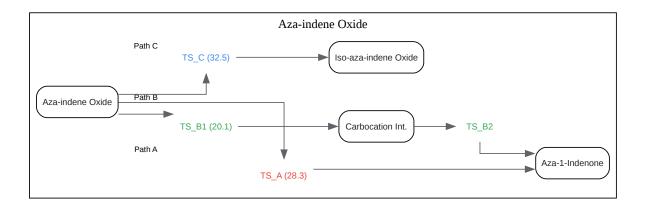
The following diagrams illustrate the compared reaction pathways for each compound.





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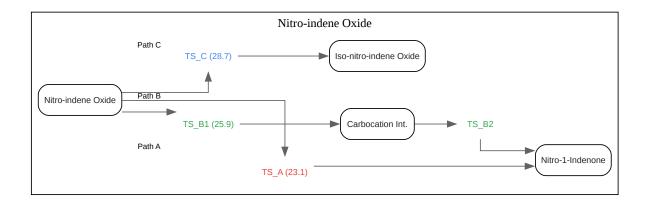
Caption: Reaction pathways for Indene Oxide.



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Caption: Reaction pathways for Aza-indene Oxide.





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References

- 1. Atmospheric oxidation of indene initiated by OH radical in the presence of O2 and NO: A mechanistic and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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